

"thermodynamic properties of branched nonanols"

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Compound of Interest

Compound Name: *2,8-Dimethyl-5-nonenol*

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An In-depth Technical Guide to the Thermodynamic Properties of Branched Nonanols

Introduction: Beyond the Linear Chain

Nonanols ($C_9H_{20}O$) represent a fascinating class of isomers with significant applications across various scientific disciplines, from flavor and fragrance chemistry to advanced materials and pharmaceutical formulations.^[1] While 1-nonenol, the linear primary alcohol, is well-characterized, its branched isomers present a more complex and nuanced landscape of thermodynamic behavior.^{[2][3][4]} Understanding the thermodynamic properties of these branched structures is paramount for researchers, scientists, and drug development professionals. These properties—including vapor pressure, enthalpy of vaporization, heat capacity, and density—govern their behavior as solvents, their role in chemical reactions, and their suitability for specific formulations. In drug development, for instance, the choice of an isomeric solvent can profoundly impact the solubility, stability, and bioavailability of an active pharmaceutical ingredient (API), as stereochemistry plays a crucial role in the efficacy and safety of pharmaceuticals.^{[5][6][7]}

This guide provides an in-depth exploration of the core thermodynamic properties of branched nonanols, emphasizing the causal relationship between molecular structure and physical behavior. It offers both a theoretical framework and practical, field-proven experimental methodologies for the characterization of these compounds.

The Influence of Molecular Architecture on Thermodynamic Properties

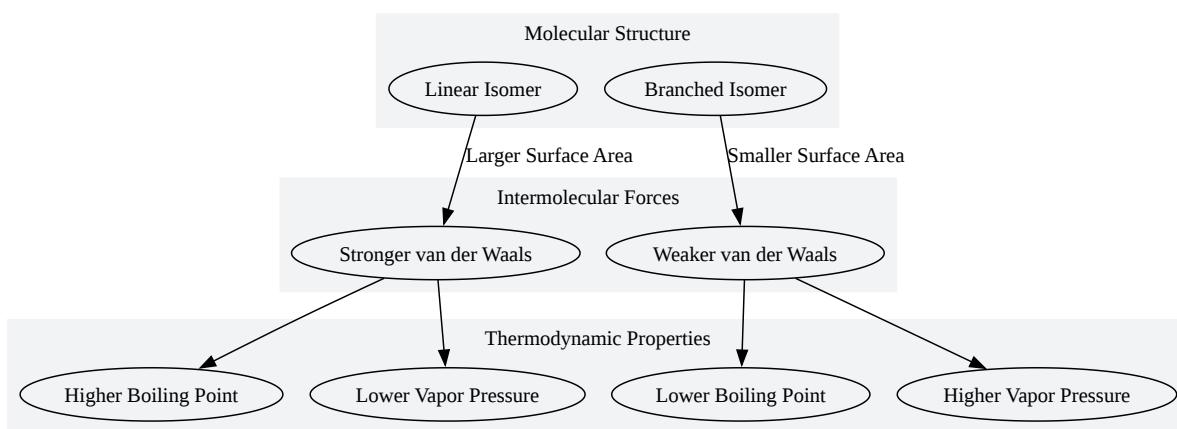
The shift from a linear to a branched alkyl chain in nonanol isomers introduces significant changes in their physical and thermodynamic properties. These changes are primarily dictated by the interplay of intermolecular forces, namely hydrogen bonding and van der Waals dispersion forces.

- **Hydrogen Bonding:** The hydroxyl (-OH) group is the primary site of strong hydrogen bonding in all alcohol isomers. While the strength of an individual hydrogen bond is not drastically altered by branching, the steric hindrance around the hydroxyl group in more compact, branched isomers can affect the extent and geometry of the hydrogen-bonding network.
- **Van der Waals Forces:** These forces are dependent on the surface area of the molecule. Linear isomers, like 1-nonal, have a larger surface area, allowing for more points of contact and stronger overall van der Waals interactions between molecules. Branching leads to more compact, spherical molecular shapes, which reduces the effective surface area for intermolecular contact.^[8]

This fundamental difference in intermolecular forces gives rise to predictable trends in thermodynamic properties:

- **Boiling Point & Enthalpy of Vaporization:** Increased branching generally leads to a lower boiling point and a lower enthalpy of vaporization.^[8] This is because the more compact structure reduces the surface area, weakening the London dispersion forces. Consequently, less energy is required to overcome these intermolecular attractions and transition the substance from a liquid to a gaseous phase.
- **Vapor Pressure:** As a direct consequence of weaker intermolecular forces and lower boiling points, branched nonanols typically exhibit a higher vapor pressure at a given temperature compared to their linear counterparts.^[9]
- **Density:** The less efficient packing of branched, irregularly shaped molecules in the liquid state often results in a lower density compared to the more orderly arrangement of linear chains.

- Melting Point: The effect of branching on melting point is less straightforward. While reduced van der Waals forces would suggest a lower melting point, molecular symmetry plays a critical role. Highly branched, symmetrical molecules can sometimes pack more efficiently into a crystal lattice than their less symmetrical or linear counterparts, leading to anomalously high melting points.[10]



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Quantitative Data for Nonanol Isomers

The following table summarizes key experimentally determined thermodynamic properties for 1-nonal and some of its branched isomers. It is important to note that comprehensive datasets for all branched nonanols are not always available, highlighting an area for further research.

Property	1-Nonanol (linear)	2-Nonanol	3-Nonanol
Molecular Formula	C ₉ H ₂₀ O	C ₉ H ₂₀ O	C ₉ H ₂₀ O
CAS Number	143-08-8[1]	628-99-9[11]	624-51-1[12]
Boiling Point (°C)	213.7[13]	193.5[11]	195.0[14]
Melting Point (°C)	-5[13]	-35[11]	22-23[12]
Density (g/cm ³)	0.827 (at 20°C)[1]	0.823 (at 25°C)[11]	0.782 (at 75°C)[12]
Vapor Pressure (mmHg)	0.0227 (at 25°C)[9]	0.204 (at 25°C)[11]	N/A
Enthalpy of Vaporization (kJ/mol)	65.0 (at 110°C)[15]	72.7 (at 25°C)[11]	N/A
Heat of Combustion (kJ/mol)	5943.4 (liquid at 298.15 K)[1]	N/A	N/A
Liquid Heat Capacity, C _p (J/mol·K)	356.3 (at 303.1 K)[3]	296.5 (at 25°C)[11]	N/A

N/A: Data not readily available in the searched sources.

Experimental Protocols for Thermodynamic Characterization

Accurate determination of thermodynamic properties requires robust and well-validated experimental protocols. The causality behind these experimental choices lies in isolating and precisely measuring energy changes or physical states under controlled conditions.

Protocol 1: Determination of Heat Capacity by Differential Scanning Calorimetry (DSC)

Principle: DSC measures the difference in heat flow between a sample and a reference as a function of temperature. This difference is directly proportional to the sample's heat capacity.

Methodology:

- **Instrument Calibration:** Calibrate the DSC instrument for temperature and enthalpy using certified standards (e.g., indium, zinc) across the temperature range of interest. This ensures the trustworthiness of the measurements.
- **Sample Preparation:** Accurately weigh (to ± 0.01 mg) 5-10 mg of the nonanol isomer into a hermetically sealed aluminum pan. An empty, sealed pan is used as the reference.
- **Baseline Measurement:** Perform a run with two empty pans to establish the instrumental baseline heat flow.
- **Sapphire Measurement:** Run a sapphire standard of known mass and heat capacity through the same temperature program. Sapphire is a universally accepted calibrant for heat capacity measurements.
- **Sample Measurement:** Run the nonanol sample using the same temperature program. A typical program involves equilibrating at a starting temperature, followed by a linear heating ramp (e.g., 10 K/min) through the desired range.[\[16\]](#)
- **Data Analysis:** The heat capacity of the sample (C_p, sample) is calculated using the following equation, which compares the heat flow signals of the sample, baseline, and sapphire standard:

$$C_p, \text{sample} = (C_p, \text{std} * m, \text{std} * \Delta H, \text{sample}) / (m, \text{sample} * \Delta H, \text{std})$$

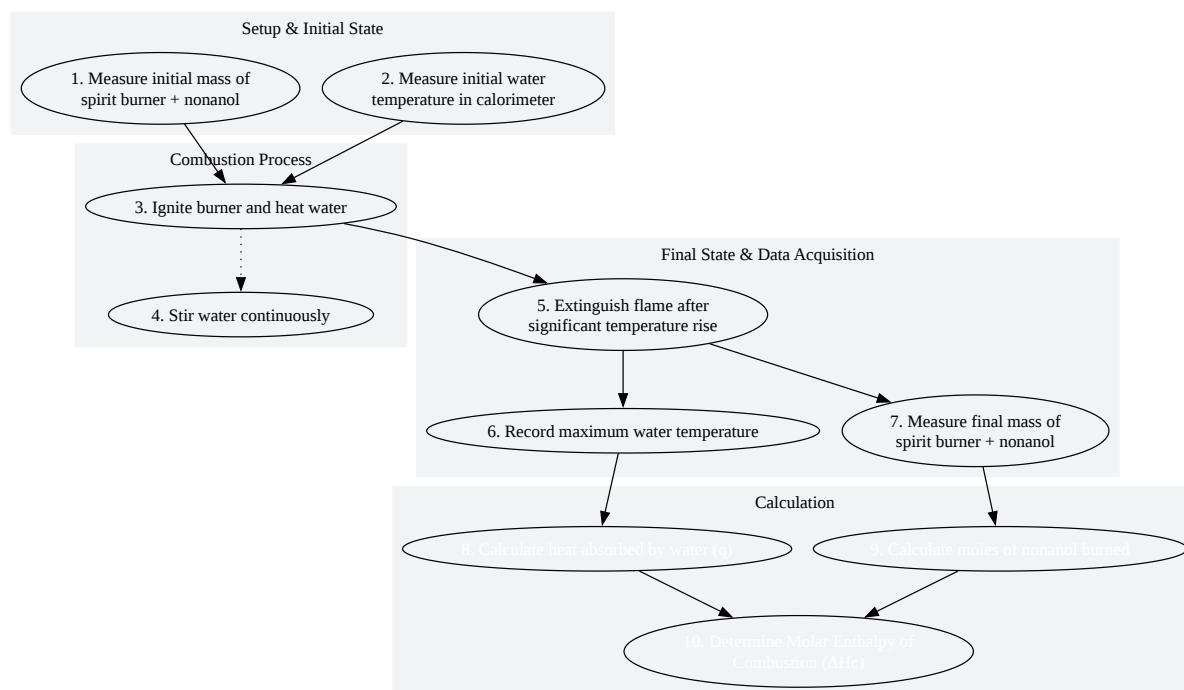
where C_p, std is the heat capacity of the standard, m is mass, and ΔH is the difference in heat flow from the baseline.

Protocol 2: Determination of Enthalpy of Combustion using a Spirit Burner Calorimeter

Principle: This method measures the heat released (exothermic reaction) during the complete combustion of a known mass of alcohol by quantifying the temperature change in a known mass of water. While less precise than bomb calorimetry, it is a fundamental technique for comparative studies.[\[17\]](#)

Methodology:

- Apparatus Setup: A spirit burner containing the nonanol isomer is placed under a copper calorimeter containing a precisely measured volume of water (e.g., 100 cm³). A thermometer is placed in the water, and the entire setup is shielded from drafts to minimize heat loss.
- Initial Measurements:
 - Record the initial mass of the spirit burner with the nonanol.[18]
 - Record the initial, stable temperature of the water.
- Combustion: Light the wick of the spirit burner and allow it to heat the water. Stir the water gently to ensure uniform temperature distribution.
- Final Measurements:
 - After a significant temperature rise (e.g., 40-50°C), extinguish the flame.
 - Record the maximum temperature reached by the water.
 - Immediately record the final mass of the spirit burner.
- Calculations:
 - Mass of fuel burned (m): Initial mass - final mass.
 - Heat absorbed by water (q): $q = m_{\text{water}} \times c_{\text{water}} \times \Delta T$, where c_{water} is the specific heat capacity of water (4.184 J/g°C) and ΔT is the change in water temperature.[18]
 - Molar Enthalpy of Combustion (ΔH_c): $\Delta H_c = -q / \text{moles of alcohol burned}$. The negative sign indicates an exothermic reaction.[17]

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Relevance in Drug Development and Research

The seemingly subtle differences in the thermodynamic properties of branched nonanol isomers have profound implications for their application, particularly in the pharmaceutical industry.

- Solvent Selection and API Solubility: The primary role of a solvent in drug formulation is to dissolve the API. The thermodynamic properties of the solvent, including its polarity and hydrogen bonding capacity, dictate its interaction with the API. A branched nonanol might offer a different solvency profile compared to 1-nananol, potentially enhancing the solubility of a poorly soluble drug.
- Chirality and Biological Activity: Many APIs are chiral, meaning they exist as non-superimposable mirror images (enantiomers). These enantiomers can have vastly different pharmacological and toxicological profiles.^[19] For example, one enantiomer of a drug might be therapeutic while the other is inactive or even harmful.^{[7][20]} The use of chiral branched alcohols as solvents or intermediates in synthesis must be carefully considered, as they can interact differently with each enantiomer of the drug, potentially affecting crystallization, purification, and final formulation stability.
- Process Chemistry and Purification: Differences in boiling points and vapor pressures among nonanol isomers are exploited in distillation processes. A chemist might choose a specific branched nonanol as a reaction solvent because its boiling point is optimal for the reaction kinetics and its vapor pressure allows for easy removal post-reaction without requiring excessively high temperatures or deep vacuum, which could degrade the API.

Conclusion

The thermodynamic properties of branched nonanols are not mere physical constants; they are a direct reflection of their molecular architecture. The degree of branching fundamentally alters the intermolecular forces, leading to significant and predictable trends in properties such as boiling point, vapor pressure, and density. For researchers and professionals in drug development, a thorough understanding and accurate measurement of these properties are essential for informed solvent selection, efficient process design, and the successful formulation of safe and effective therapeutics. As the demand for more sophisticated and targeted pharmaceuticals grows, the nuanced thermodynamic behavior of isomeric compounds like branched nonanols will continue to be a critical area of scientific investigation.

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